1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

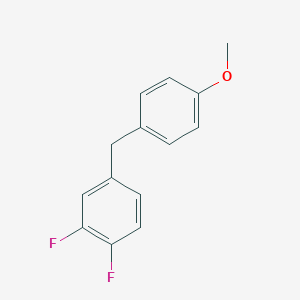

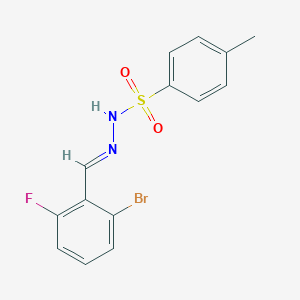

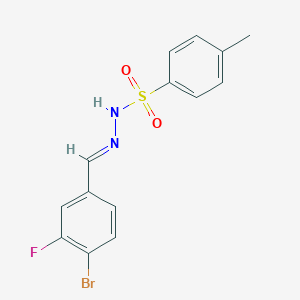

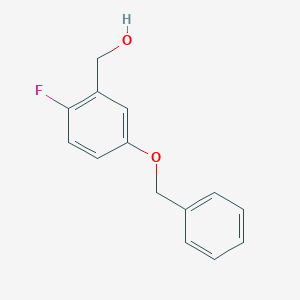

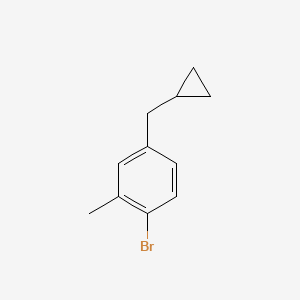

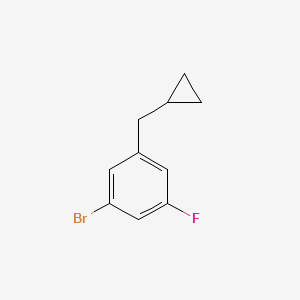

“1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene” is an organic compound that contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds. It has a bromine atom attached at the 1st position, a fluorine atom at the 5th position, and a cyclopropylmethyl group (a three-carbon ring attached to a methyl group) at the 3rd position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the halogen atoms (bromine and fluorine), and the attachment of the cyclopropylmethyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The benzene ring in the molecule contributes to its stability and dictates many of its reactions. The bromine and fluorine atoms are halogens and are likely involved in reactions as leaving groups. The cyclopropylmethyl group could potentially participate in ring-opening reactions .Chemical Reactions Analysis

The compound could undergo various reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction. The benzene ring could undergo electrophilic aromatic substitution reactions. The cyclopropyl group could participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a halogenated aromatic compound, it is likely to be relatively stable and nonpolar. It is likely to have a higher boiling point and melting point compared to non-halogenated aromatic compounds .作用机制

Target of Action

Similar compounds are often used in organic synthesis as alkylating agents , suggesting that this compound may interact with a variety of biological macromolecules.

Mode of Action

Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in the compound can be displaced by a nucleophile, such as a protein, DNA, or RNA molecule, leading to the formation of a covalent bond .

Biochemical Pathways

Similar brominated compounds have been shown to participate in various reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. If this compound behaves similarly, it could potentially interfere with various biochemical pathways by modifying the structure of key biomolecules.

Pharmacokinetics

They can distribute widely in the body, particularly in fatty tissues due to their lipophilic nature. Metabolism often involves the replacement of the halogen atoms with hydroxyl groups, and excretion can occur via the urine or feces .

Result of Action

Based on the properties of similar compounds, it could potentially react with various biomolecules, leading to changes in their structure and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity. Moreover, the compound’s effects can also be influenced by the characteristics of the biological system it interacts with, including the types of cells and tissues present, their metabolic activities, and the presence of various biomolecules .

安全和危害

As with any chemical compound, handling “1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific hazards would depend on the compound’s reactivity and toxicity, which are not provided in the available data .

属性

IUPAC Name |

1-bromo-3-(cyclopropylmethyl)-5-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGGZWOHNUQYKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=CC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。